Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate
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Overview
Description
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate is a bicyclic compound with a nitrogen atom at the ring junction. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C10H13NO4 and a molecular weight of 211.2145 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be synthesized via a one-pot cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . The reaction conditions typically involve the use of water as a solvent and ethyl propiolate as a reactant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving azomethine ylides and dialkyl acetylenedicarboxylates can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different functionalized pyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include functionalized pyrrolizine derivatives, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolizine derivatives are explored for their potential use as pharmaceutical agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,5-dioxohexahydro-1h-pyrrolizine-7a-carboxylate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Spiropyrrolizines: These compounds are obtained when sarcosine is used instead of proline in the synthesis, resulting in different biological activities.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
35620-60-1 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3 |
InChI Key |
GLWQPGOZTAQVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCN2C(=O)C1=O |
Origin of Product |
United States |
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